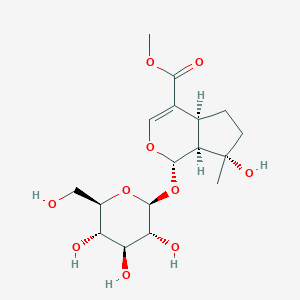

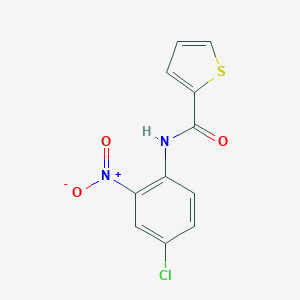

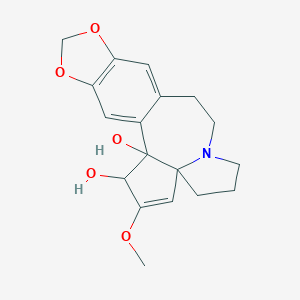

![molecular formula C28H34O10 B203614 12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one CAS No. 60546-10-3](/img/structure/B203614.png)

12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gomisin D is a natural product found in Schisandra chinensis with data available.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

One of the primary applications of this complex compound is in the field of crystallography. Nguyen et al. (2017) studied the macrocyclic compound similar in structure, focusing on its crystal structure using X-ray structural analysis (Nguyen et al., 2017). Such studies are crucial for understanding the molecular geometry and electronic structure of complex organic compounds.

Structural Characterization

The synthesis and structural characterization of similar macrocyclic compounds have been a subject of research. For example, Sessler et al. (1993) reported on the synthesis and characterization of lanthanide(III) texaphyrin complexes, providing insights into the molecular structure and bonding of these complex molecules (Sessler et al., 1993).

Macrocyclic Ligand Analysis

Research by Sony et al. (2003) on a similar macrocyclic ligand offers insights into the structural and conformational analysis of such compounds. Their work, which involved determining the crystal and molecular structure, can be pivotal in understanding how these compounds interact with other molecules (Sony et al., 2003).

Chemical Synthesis

The synthesis of similar complex compounds has been explored by various researchers. For instance, Matsumoto et al. (1984) described the synthesis of Coleon B Tri-O-methyl Ether, which involves multiple steps and showcases the complexity involved in synthesizing such intricate molecules (Matsumoto et al., 1984).

Cytotoxicity and Bioactivity Studies

Compounds with similar complexity have been studied for their cytotoxic properties. Simon et al. (2003) isolated pentacyclic triterpenes from Combretum nigricans, demonstrating their cytotoxic activity. Such studies are significant in the search for new therapeutic agents (Simon et al., 2003).

Mecanismo De Acción

Target of Action:

Gomisin D is a lignan compound derived from Fructus Schisandra, commonly known as the “five-flavor berry.” It has been traditionally used in various medicinal systems and is known for its myriad health benefits, including potential anticancer, antidiabetic, and anti-Alzheimer’s effects

Mode of Action:

Gomisin D’s mechanism of action involves multiple pathways:

Análisis Bioquímico

Biochemical Properties

Gomisin D has been shown to interact with various enzymes and proteins. It inhibits acetylcholinesterase (AChE) with an IC50 value of 7.84 µM . It also inhibits the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A3 by 89.9% and 83.1%, respectively, when used at a concentration of 100 µM .

Cellular Effects

Gomisin D has been found to have significant effects on various types of cells and cellular processes. It promotes apoptosis and inhibits activation and proliferation of hepatic stellate cells (HSCs) . It also improves liver fibrosis by inhibiting HSCs activation .

Molecular Mechanism

Gomisin D exerts its effects at the molecular level through several mechanisms. It targets PDGFRβ and regulates the PDGF-BB/PDGFRβ signaling pathway, further inhibiting HSC activation . This leads to the inhibition of inflammatory factors and ultimately improves CCl4-induced liver fibrosis .

Temporal Effects in Laboratory Settings

The effects of Gomisin D have been observed over time in laboratory settings. The compound has been found to have a good binding ability with PDGFRβ (KD = 3.3e -5 M)

Dosage Effects in Animal Models

In animal models, the effects of Gomisin D vary with different dosages. In a study using male BALB/c mice, it was found that Gomisin D (especially at 50 mg/kg) could improve liver fibrosis by inhibiting HSCs activation .

Metabolic Pathways

Gomisin D is involved in several metabolic pathways. It regulates the PDGF-BB/PDGFRβ signaling pathway by targeting PDGFRβ

Propiedades

Número CAS |

60546-10-3 |

|---|---|

Fórmula molecular |

C28H34O10 |

Peso molecular |

530.6 g/mol |

Nombre IUPAC |

(11S,12R,15S,24S,25S)-12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |

InChI |

InChI=1S/C28H34O10/c1-13-8-15-9-18-22(37-12-36-18)24-19(15)20-16(10-17(32-5)21(33-6)23(20)34-7)25(27(13,3)30)38-26(29)28(4,31)14(2)11-35-24/h9-10,13-14,25,30-31H,8,11-12H2,1-7H3/t13-,14-,25-,27-,28+/m0/s1 |

Clave InChI |

VLLFEMVDMFTBHG-SMWGPYIJSA-N |

SMILES isomérico |

C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5[C@@H]([C@@]1(C)O)OC(=O)[C@]([C@H](CO4)C)(C)O)OC)OC)OC)OCO3 |

SMILES |

CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |

SMILES canónico |

CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |

Apariencia |

Powder |

Sinónimos |

gomisin D |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

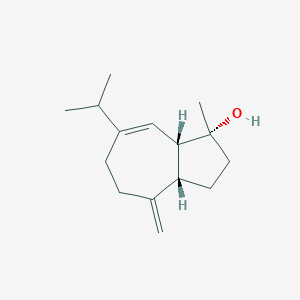

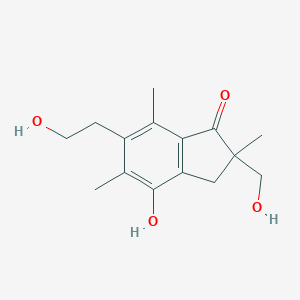

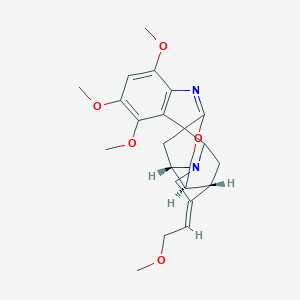

![(15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate](/img/structure/B203882.png)

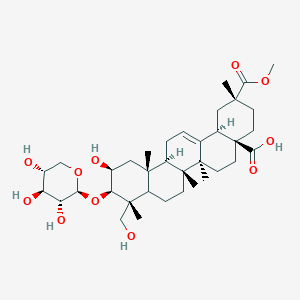

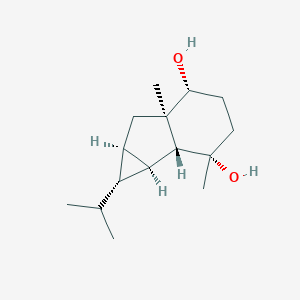

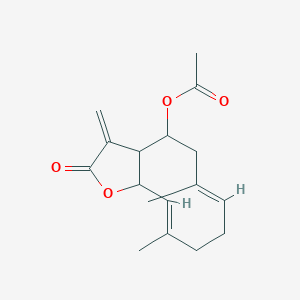

![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)